molecular formula C12H21BrN2O2 B137649 3-Carbamyl-N-allylquinuclidinium CAS No. 147137-16-4

3-Carbamyl-N-allylquinuclidinium

Cat. No.: B137649
CAS No.: 147137-16-4
M. Wt: 305.21 g/mol
InChI Key: BXDQGQQKPNCSLK-UHFFFAOYSA-N
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Description

3-Carbamyl-N-allylquinuclidinium, also known as this compound, is a useful research compound. Its molecular formula is C12H21BrN2O2 and its molecular weight is 305.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Allyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CNS Active Compound

CAQ is primarily studied for its ability to inhibit AChE and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, CAQ can potentially enhance cholinergic activity, which is crucial for cognitive functions. Research indicates that CAQ and other quinuclidine-based carbamates exhibit significant AChE inhibitory activity, making them promising candidates for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Table 1: Inhibition Potency of CAQ Compared to Rivastigmine

CompoundIC50 (µM) AChEIC50 (µM) BChE
3-Carbamyl-N-allylquinuclidinium36.1 - 78.69.8 - 215.4
RivastigmineSimilar rangeSimilar range

The inhibition constants indicate that CAQ displays comparable potency to established drugs like rivastigmine, suggesting its potential as a therapeutic agent in treating cognitive decline associated with Alzheimer's disease .

Protective Effects Against Organophosphate Poisoning

CAQ has demonstrated protective effects against soman poisoning, a type of nerve agent exposure. Studies show that carbamate-based quinuclidine oximes, including CAQ, can act as antidotes by reactivating AChE inhibited by organophosphates. This property is critical for developing treatments for chemical warfare agents and pesticide poisoning .

Case Study: Efficacy Against Soman Poisoning

In experimental models, CAQ provided significant protection against soman-induced toxicity. The compound's ability to cross the blood-brain barrier enhances its efficacy as a potential antidote in acute poisoning scenarios .

Drug Development Insights

The structural characteristics of CAQ allow it to be a versatile scaffold for designing new therapeutics. Recent studies have utilized machine learning to predict the bioactivity of various quinuclidine derivatives, including CAQ, leading to the identification of new compounds with improved efficacy and reduced toxicity profiles .

Table 2: Machine Learning Predictions for CAQ Derivatives

Compound VariantPredicted AChE Activity (%)Predicted BChE Activity (%)
CAQ8990
Modified Variant A9592
Modified Variant B8788

These predictive models facilitate the rational design of novel inhibitors that can target multiple pathways involved in neurodegeneration, potentially leading to more effective treatments with fewer side effects .

Properties

CAS No.

147137-16-4

Molecular Formula

C12H21BrN2O2

Molecular Weight

305.21 g/mol

IUPAC Name

(1-prop-2-enyl-1-azoniabicyclo[2.2.2]octan-3-yl) N-methylcarbamate;bromide

InChI

InChI=1S/C12H20N2O2.BrH/c1-3-6-14-7-4-10(5-8-14)11(9-14)16-12(15)13-2;/h3,10-11H,1,4-9H2,2H3;1H

InChI Key

BXDQGQQKPNCSLK-UHFFFAOYSA-N

SMILES

CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-]

Canonical SMILES

CNC(=O)OC1C[N+]2(CCC1CC2)CC=C.[Br-]

Synonyms

3,N-CAB
3-carbamyl-N-allylquinuclidinium
3-carbamyl-N-allylquinuclidinium bromide
3-carbamyl-N-allylquinuclidinium, (R)-isomer
3-carbamyl-N-allylquinuclidinium, (S)-isome

Origin of Product

United States

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